molecular formula C10H11NO5S B12952860 2-(4-(Ethylsulfonamido)phenyl)-2-oxoacetic acid

2-(4-(Ethylsulfonamido)phenyl)-2-oxoacetic acid

Katalognummer: B12952860
Molekulargewicht: 257.27 g/mol
InChI-Schlüssel: RNSYYFPJTZVAFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(Ethylsulfonamido)phenyl)-2-oxoacetic acid is an organic compound characterized by the presence of an ethylsulfonamido group attached to a phenyl ring, which is further connected to an oxoacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Ethylsulfonamido)phenyl)-2-oxoacetic acid typically involves the reaction of 4-aminobenzenesulfonamide with ethyl bromoacetate under basic conditions to form the ethyl ester intermediate. This intermediate is then hydrolyzed under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(Ethylsulfonamido)phenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethylsulfonamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-(4-(Ethylsulfonamido)phenyl)-2-oxoacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-(Ethylsulfonamido)phenyl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Ethylsulfonamido)benzoic acid
  • 2-(4-(Methylsulfonamido)phenyl)-2-oxoacetic acid
  • 2-(4-(Ethylsulfonamido)phenyl)acetic acid

Uniqueness

2-(4-(Ethylsulfonamido)phenyl)-2-oxoacetic acid is unique due to the presence of both the ethylsulfonamido group and the oxoacetic acid moiety, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H11NO5S

Molekulargewicht

257.27 g/mol

IUPAC-Name

2-[4-(ethylsulfonylamino)phenyl]-2-oxoacetic acid

InChI

InChI=1S/C10H11NO5S/c1-2-17(15,16)11-8-5-3-7(4-6-8)9(12)10(13)14/h3-6,11H,2H2,1H3,(H,13,14)

InChI-Schlüssel

RNSYYFPJTZVAFI-UHFFFAOYSA-N

Kanonische SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.